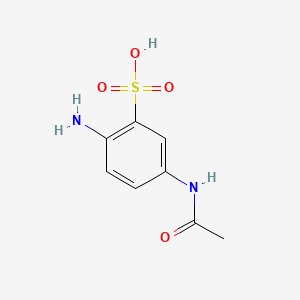

5-Acetamido-2-aminobenzenesulfonic acid

描述

属性

IUPAC Name |

5-acetamido-2-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-7(9)8(4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRVJZNHPVJYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059141 | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-78-6 | |

| Record name | 5-Acetamido-2-aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoacetanilide-3-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Acetamido 2 Aminobenzenesulfonic Acid and Analogues

Established Synthetic Pathways for 5-Acetamido-2-aminobenzenesulfonic Acid

The synthesis of this compound typically relies on a multi-step process starting from readily available precursors. The key transformations involve the introduction of amino and sulfonic acid groups onto an aromatic ring, followed by selective modification.

The most direct and established pathway to this compound involves the selective acetylation of a diaminobenzenesulfonic acid precursor. The logical starting material, based on the final product's structure, is 2,5-Diaminobenzenesulfonic acid. chemicalbook.comsigmaaldrich.comscbt.com

The synthesis process involves the following key reaction:

Reaction: Selective acetylation of the amino group at the 5-position of 2,5-Diaminobenzenesulfonic acid.

Reagents: Acetic anhydride (B1165640) or acetyl chloride is typically used as the acetylating agent. The reaction is often carried out in a suitable solvent that can dissolve the starting material, which may require aqueous basic conditions to form the more soluble salt of the sulfonic acid.

Mechanism: The reaction proceeds via nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the acetylating agent. The amino groups at the 2- and 5-positions may exhibit different reactivities due to electronic and steric factors, allowing for selective acetylation under controlled conditions. The amino group para to the electron-withdrawing sulfonic acid group (at the 5-position) is generally more nucleophilic and thus more reactive towards acetylation than the ortho-amino group (at the 2-position).

The precursor, 2,5-Diaminobenzenesulfonic acid, is itself a valuable dye intermediate. chemicalbook.com It can be synthesized via the reduction of the corresponding nitroaromatic compound. chemicalbook.com

Beyond the specific acetylation route, several alternative methods exist for the synthesis of the broader class of substituted aminobenzenesulfonic acids. These routes offer different advantages in terms of selectivity, reaction conditions, and scalability. researchgate.netgoogle.com

One of the most fundamental approaches is the direct sulfonation of a substituted aniline (B41778). wikipedia.org For instance, sulfanilic acid (4-aminobenzenesulfonic acid) is produced by the sulfonation of aniline with concentrated sulfuric acid. wikipedia.org This reaction is reversible and proceeds through a phenylsulfamic acid intermediate. wikipedia.orgwikipedia.org The conditions of the reaction, such as temperature and the strength of the sulfonating agent (e.g., sulfuric acid vs. oleum), can be tuned to control the position of the incoming sulfonic acid group. google.com

Modern variations on this classical method aim to improve efficiency and sustainability. Research has demonstrated the use of ohmic heating to assist in the regioselective sulfonation of aniline, offering energetic advantages like high heating rates and achieving high selectivity for sulfanilic acid. rsc.org Another alternative involves solid-state synthesis, where substituted anilinium sulfate (B86663) salts are transformed into the corresponding aminobenzenesulfonic acids through proton transfer under thermal or microwave irradiation, offering a solvent-free approach. researchgate.net

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Direct Sulfonation of Anilines | A classic method where a substituted aniline is treated with a sulfonating agent. The position of sulfonation is directed by the existing substituents. | Concentrated H₂SO₄, Oleum (B3057394) (H₂SO₄ + SO₃) | google.comwikipedia.org |

| Solid-State Synthesis | Heating of substituted phenylammonium sulfate salts, which undergo proton transfer and rearrangement to form aminobenzenesulfonic acids. | Thermal or microwave irradiation; solvent-free conditions. | researchgate.net |

| Ohmic Heating-Assisted Sulfonation | A modern technique using electrical resistance for rapid and uniform heating, improving reaction rates and selectivity in aniline sulfonation. | Aniline, H₂SO₄, Ohmic reactor. | rsc.org |

Advanced Synthetic Approaches for Benzenesulfonic Acid Derivatives

Recent research has focused on developing more efficient and environmentally benign methods for sulfonation reactions, primarily through the use of advanced energy sources and novel catalytic systems.

The application of ultrasound in organic synthesis has been shown to significantly accelerate reaction rates and, in some cases, improve selectivity. In the context of sulfonation, sonication offers a potent method for enhancing the reaction between aromatic compounds and sulfuric acid. nih.govresearchgate.net

The primary effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer between immiscible phases. nih.govresearchgate.net

| Finding | Observation | Reference |

| Reaction Rate | A considerable enhancement in the rate of sulfonation was observed for various aromatic compounds when conducted under sonication compared to silent (non-sonicated) conditions. | nih.govresearchgate.net |

| Selectivity | Ultrasound-assisted sulfonation can lead to improved regioselectivity in the products formed. | nih.gov |

| Influencing Factors | The efficiency of the process is dependent on parameters such as temperature, sulfuric acid concentration, and agitation speed, which can be optimized for specific substrates. | nih.govresearchgate.net |

The traditional use of strong acids like oleum for sulfonation poses significant environmental and handling challenges. ajgreenchem.com This has spurred the investigation of novel catalytic systems that are more efficient, reusable, and environmentally friendly.

A green protocol for sulfonation utilizes reusable, heterogeneous, silica-supported catalysts such as silica-perchloric acid (SiO₂/HClO₄) and silica-potassium hydrogen sulfate (SiO₂/KHSO₄). ajgreenchem.comresearchgate.net These solid acid catalysts can effectively promote the sulfonation of aromatic compounds using sodium bisulfite (NaHSO₃) as the sulfonating agent. ajgreenchem.com The reactions proceed in good yields, and the catalysts can be recovered and recycled multiple times. ajgreenchem.com Combining these catalysts with microwave irradiation can drastically reduce reaction times from hours to minutes. ajgreenchem.comresearchgate.net

Other novel catalytic approaches include:

Pyridinium-based catalysts: Reagents like Pyridinium Dichromate (PDC) and Pyridinium Chlorochromate (PCC) have been explored as efficient catalysts for the sulfonation of aromatic and heteroaromatic compounds. researchgate.netresearchgate.net

Metal-based catalysts: Various metal compounds, including those of vanadium and mercury, have long been known to accelerate sulfonation reactions and influence the position of the incoming sulfonic acid group. acs.org

Mechanochemical methods: High-speed ball milling in the presence of phosphorus pentoxide (P₂O₅) has been shown to synthesize aromatic sulfonic acids from arenes and sodium bisulfate monohydrate. researchgate.net

Functionalized carbon catalysts: Heterogeneous acid catalysts prepared by sulfonating nanoporous carbons or other biomass-derived carbonaceous materials represent a sustainable approach to creating robust catalysts for various acid-catalyzed reactions. researchgate.netrsc.org

| Catalyst System | Description | Sulfonating Agent | Reference |

|---|---|---|---|

| Silica-Supported Acids (SiO₂/HClO₄, SiO₂/KHSO₄) | Reusable, heterogeneous solid acid catalysts that are effective under conventional or microwave conditions. | Sodium Bisulfite (NaHSO₃) | ajgreenchem.comresearchgate.net |

| PDC / PCC | Pyridinium Dichromate and Pyridinium Chlorochromate act as efficient catalysts at room temperature or under microwave irradiation. | Sodium Bisulfite (NaHSO₃) | researchgate.netresearchgate.net |

| Metal Salts (V, Hg, etc.) | Homogeneous catalysts that can accelerate the reaction and direct the position of sulfonation. | Sulfuric Acid | acs.org |

| Sulfonated Carbons | Heterogeneous catalysts prepared by functionalizing porous carbon materials with sulfonic acid groups. | Sulfuric Acid | researchgate.netrsc.org |

Derivatization and Functionalization Reactions of this compound

This compound possesses three functional groups that can potentially undergo chemical transformation: the free amino group (-NH₂), the acetamido group (-NHCOCH₃), and the sulfonic acid group (-SO₃H). The free primary amino group at the 2-position is the most reactive site for many common derivatization reactions.

A primary application for aminobenzenesulfonic acids is in the synthesis of azo dyes. wikipedia.orgpbworks.com This is achieved through a two-step process:

Diazotization: The free primary amino group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution (e.g., HCl) by treatment with sodium nitrite (B80452) (NaNO₂). pbworks.comresearchgate.net The resulting diazonium salt is highly reactive but generally stable at low temperatures.

Azo Coupling: The generated diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. pbworks.comresearchgate.net The coupling reaction is an electrophilic aromatic substitution that results in the formation of an azo compound (-N=N-), which is the characteristic chromophore of azo dyes. The specific color of the dye depends on the chemical structures of both the diazonium salt and the coupling component. pbworks.com For example, coupling the diazonium salt of an aminobenzenesulfonic acid with a naphthol derivative yields a brightly colored azo dye. pbworks.com

Other potential functionalization reactions include:

Sulfonamide Formation: The sulfonic acid group can be converted to a sulfonyl chloride, which can then react with amines to form sulfonamides.

N-Alkylation/N-Arylation: The nitrogen atoms of the amino and acetamido groups can undergo further substitution reactions, although this is less common than diazotization.

Hydrolysis: The acetamido group can be hydrolyzed back to a primary amino group under acidic or basic conditions, regenerating 2,5-Diaminobenzenesulfonic acid.

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic attack by the presence of the amino and acetamido groups, which are both ortho-, para-directing. The sulfonic acid group, being a deactivating group, directs incoming electrophiles to the meta position. The interplay of these directing effects, along with steric hindrance, governs the regioselectivity of substitution reactions.

A key transformation in modifying such scaffolds is halogenation. While direct halogenation can sometimes lead to a mixture of products, modern catalytic methods offer high regioselectivity. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-halogenation of acetanilides, which are close analogues of this compound. The use of N-halosuccinimides (NXS) as the halogen source in the presence of a palladium catalyst allows for the direct and selective introduction of a halogen atom.

A study on the palladium-catalyzed ortho-halogenation of acetanilides demonstrated efficient iodination, bromination, and chlorination. The reaction of acetanilide (B955) with N-iodosuccinimide (NIS) in the presence of palladium acetate (B1210297) (Pd(OAc)₂) and p-toluenesulfonic acid (PTSA) under solvent-free ball-milling conditions afforded the ortho-iodinated product in high yield. The acid is believed to facilitate the in-situ formation of a more active catalyst, Pd(OTs)₂. This catalyst is proposed to coordinate to the amide oxygen, directing the C-H activation to the ortho position. Subsequent oxidative addition of the N-halosuccinimide to the palladacycle intermediate, followed by reductive elimination, yields the halogenated product and regenerates the active catalyst.

| Halogenating Agent (NXS) | Catalyst System | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Pd(OAc)₂ (10 mol%), PTSA | Ball mill, 875 rpm, 3 h, rt | ortho-Iodoacetanilide | 87 |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂ (10 mol%), PTSA | Ball mill, 875 rpm, 3 h, rt | ortho-Bromoacetanilide | 75 |

| N-Chlorosuccinimide (NCS) | Pd(OAc)₂ (10 mol%), PTSA | Ball mill, 875 rpm, 3 h, rt | ortho-Chloroacetanilide | 68 |

Oxidation and Reduction Pathways of Amine and Sulfonic Acid Functional Groups

The amine and sulfonic acid groups of this compound can undergo various oxidation and reduction reactions, providing pathways to further functionalized derivatives.

The primary amino group is susceptible to oxidation. Mild oxidation can lead to the formation of azo compounds through oxidative coupling, a reaction that is foundational in the synthesis of many dyes. For instance, the copper-catalyzed oxidative coupling of anilines using an oxidant like di-tert-butyldiaziridinone can produce azobenzenes in high yields under mild conditions. alfa-chemistry.com While direct oxidation of this compound to form a symmetrical azo compound is plausible, the more common transformation involves its diazotization followed by coupling, as discussed in the next section. More vigorous oxidation can lead to the formation of nitroso or nitro compounds, or even ring-opening under harsh conditions.

Conversely, the nitro group, if introduced onto the aromatic ring via nitration, can be selectively reduced to an amino group. This transformation is crucial in the synthesis of polyamino aromatic compounds. A wide array of reducing agents can be employed for the reduction of aromatic nitro groups, with the choice of reagent often dictated by the presence of other functional groups. epa.govnih.gov Common methods include catalytic hydrogenation (e.g., using H₂ with Pd/C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), and transfer hydrogenation (e.g., using hydrazine (B178648) hydrate (B1144303) with a catalyst). sigmaaldrich.com For polyfunctional molecules, chemoselective reduction is a key challenge. For example, the use of sodium polysulfide is a classic method for the selective reduction of one nitro group in a dinitroarene. sigmaaldrich.com

The sulfonic acid group is generally stable to many oxidizing and reducing conditions. However, under specific and often harsh conditions, it can be removed (desulfonation) or reduced. Reduction of sulfonic acids or their derivatives (e.g., sulfonyl chlorides) to thiols or disulfides typically requires strong reducing agents like lithium aluminum hydride or zinc and acid, though these conditions may not be compatible with the other functional groups present in this compound.

Coupling Reactions for Complex Molecular Architectures

The development of modern cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and this compound and its derivatives are valuable building blocks in this context.

The most prominent coupling reaction involving this class of compounds is the formation of azo dyes. This process involves a two-step sequence: diazotization of the primary aromatic amine followed by azo coupling. In the first step, the amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This electrophilic diazonium salt is then reacted with an electron-rich coupling partner, such as a phenol, a naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction to form the azo-linked product. The extended conjugation provided by the azo group is responsible for the vibrant colors of these compounds.

Azo coupling can also be achieved with compounds containing active methylene (B1212753) groups, such as β-ketoesters or malononitrile. The reaction of a diazonium salt with an active methylene compound typically proceeds under basic or neutral conditions and leads to the formation of hydrazones, which are tautomers of the initially formed azo compounds. These hydrazones can then be used as precursors for the synthesis of various heterocyclic systems, such as pyrazoles.

Beyond traditional azo coupling, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, offer powerful methods for the construction of carbon-carbon bonds. To participate in these reactions, the aromatic ring of this compound would first need to be halogenated, as described in section 2.3.1. The resulting aryl halide can then be coupled with a variety of partners.

For instance, a bromo- or iodo-derivative of this compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. These reactions are known for their high functional group tolerance. The synthesis of biaryls via Suzuki-Miyaura coupling is a cornerstone of modern medicinal and materials chemistry.

| Reaction Type | Starting Material (Derivative of) | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Azo Coupling | This compound | 1-Naphthol | 1. NaNO₂, HCl (Diazotization) 2. NaOH (Coupling) | Azo Dye |

| Azo Coupling | p-Aminobenzoic acid (analogue) | Malononitrile | 1. NaNO₂, HCl 2. Sodium acetate, Ethanol | Arylazo Malononitrile (Hydrazone) |

| Suzuki-Miyaura Coupling | Halogenated Acetanilide (analogue) | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Compound |

The resulting complex molecular architectures from these coupling strategies have found applications in various fields. The azo dyes are widely used in the textile industry, while molecules constructed via palladium-catalyzed cross-coupling are prevalent in the development of new pharmaceuticals and electronic materials. The ability to sequentially and selectively functionalize the this compound scaffold makes it a highly valuable and versatile building block in synthetic organic chemistry.

Applications in Advanced Materials Science and Specialized Chemical Formulations

Role as an Intermediate in Azo Dye Synthesis and Chromophore Development

5-Acetamido-2-aminobenzenesulfonic acid is a key intermediate in the synthesis of a variety of azo dyes. The presence of the primary amino group allows it to be readily diazotized, while the sulfonic acid group imparts water solubility to the resulting dyes, a crucial property for their application in textile dyeing.

Mechanisms of Azo Dye Formation via Diazotization and Coupling Reactions

The synthesis of azo dyes is a two-step process that begins with diazotization, followed by a coupling reaction. pbworks.comnih.gov

Diazotization: The first step involves the conversion of a primary aromatic amine, such as this compound, into a diazonium salt. slideshare.net This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). researchgate.net The low temperature is critical to prevent the unstable diazonium salt from decomposing. nih.gov The resulting diazonium ion is a potent electrophile. pbworks.com

Coupling Reaction: The second step is the azo coupling, an electrophilic aromatic substitution reaction where the diazonium ion reacts with an electron-rich coupling component, such as a phenol or an aromatic amine. slideshare.netresearchgate.net The electron-donating groups (e.g., -OH, -NH₂) on the coupling component activate the aromatic ring and direct the electrophilic attack of the diazonium ion, typically to the para position. nih.gov If the para position is occupied, the substitution occurs at the ortho position. nih.gov The reaction is sensitive to pH; coupling with phenols is carried out in mildly alkaline conditions, while coupling with amines is performed in weakly acidic solutions. researchgate.net The product of this reaction is a highly colored azo compound, with the -N=N- group acting as a chromophore. pbworks.com

For instance, the diazotized form of an aminobenzenesulfonic acid can be coupled with various naphthol derivatives to produce a range of colored dyes. unb.ca The general scheme for the formation of an azo dye using a derivative of aminobenzenesulfonic acid is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Where 'Ar' represents the substituted benzene (B151609) ring of the aminobenzenesulfonic acid derivative and 'Ar'-H' is the coupling component.

Design and Characterization of Novel Reactive Dye Compounds Utilizing Benzenesulfonic Acid Moieties

The incorporation of benzenesulfonic acid moieties is a key strategy in the design of modern reactive dyes. These dyes form covalent bonds with textile fibers, leading to excellent wash fastness. nih.gov The sulfonic acid group (-SO₃H) not only enhances the water solubility of the dye but can also influence its substantivity and fixation properties. researchgate.netcore.ac.uk

Researchers have synthesized novel reactive dyes by incorporating benzenesulfonamide groups, which have shown improved substantivity and fixation on cotton fabrics compared to conventional dyes. researchgate.netspringerprofessional.de These dyes are characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible spectroscopy, to confirm their chemical structures. researchgate.net The performance of these dyes, such as their exhaustion, fixation, and fastness to light, washing, and rubbing, are then evaluated on different fabrics like cotton, silk, and wool. tsijournals.comhakon-art.com

For example, new reactive dyes containing both azo and benzenesulfonamide groups have been synthesized and their dyeing properties assessed. researchgate.net These dyes exhibited high exhaustion and fixation values and showed very good light fastness and good to excellent washing, rubbing, and perspiration fastness. researchgate.net The introduction of a benzenesulfonamide derivative into the triazine ring of a reactive dye has been shown to improve light-fastness by one grade.

| Property | Result |

| Exhaustion | High |

| Fixation | High |

| Light Fastness | Very Good |

| Wash Fastness | Good to Excellent |

| Rubbing Fastness | Good to Excellent |

| Perspiration Fastness | Good to Excellent |

Structural Elucidation of Dye Ligands and Metal-Complexed Azo Dyes

Azo dyes, including those derived from this compound, can act as ligands, forming stable complexes with metal ions. These metal-complexed dyes often exhibit enhanced light fastness and different color shades compared to their metal-free counterparts. sdc.org.ukscielo.org.mx The structural elucidation of these complexes is crucial for understanding their properties and applications.

Techniques such as elemental analysis, IR, ¹H-NMR, and UV-visible spectroscopy are employed to characterize the structure of these dye ligands and their metal complexes. nih.govbohrium.com For metal complexes, determining the stoichiometry of the metal-ligand ratio is also a key aspect of their characterization. nih.govbohrium.com The stability constants of these complexes are often determined using spectro-analytical methods. nih.govbohrium.com

For example, azo dye ligands prepared from diazotized heteroaromatic amines have been used for the spectrophotometric determination of various transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). nih.govbohrium.com The formation of the metal complex leads to a change in the absorption spectrum, which can be used for quantitative analysis. nih.govbohrium.com The synthesis of 1:2 metal-complexed azo dyes, where two dye molecules are complexed to a single metal ion (often chromium or iron), is a significant area of research for producing dyes with high stability. sdc.org.uk

Integration into Functional Polymeric and Nanomaterials

Beyond traditional dye applications, benzenesulfonic acid derivatives are being integrated into advanced functional materials, including conductive polymers and porous crystalline frameworks, to impart specific properties.

Synthesis and Characterization of Polyaniline Copolymers Incorporating Benzenesulfonic Acid Monomers

Polyaniline (PANI) is a well-known conducting polymer with a wide range of potential applications in electronics. koreascience.krslideshare.net The properties of PANI can be tuned by copolymerizing aniline (B41778) with other monomers. The incorporation of benzenesulfonic acid monomers into the PANI backbone is a strategy to create self-doped conducting polymers with improved processability and specific functionalities. dtic.mil

The copolymerization of aniline and aminobenzenesulfonic acid can be achieved through chemical oxidation. nih.gov However, the presence of the bulky sulfonic acid group can affect the polymerization process, potentially leading to lower molecular weight polymers. nih.gov The resulting sulfonated polyaniline (SPAN) is a self-doped conducting polymer, meaning it can become conductive without the need for an external acid dopant. dtic.mil This is due to the protonation of the imine nitrogen atoms by the sulfonic acid groups on the polymer chain. dtic.mil

Highly sulfonated polyaniline has been shown to have a higher DC conductivity compared to its less sulfonated counterparts. dtic.mil The synthesis and characterization of these copolymers involve techniques to determine their chemical structure, molecular weight, conductivity, and other physical properties. dtic.milresearchgate.net The properties of these copolymers are influenced by factors such as the ratio of the monomers and the polymerization conditions. nih.gov

| Polymer | Starting Material | Key Property |

| LEB-SPAN | Leucoemeraldine base | High sulfur to nitrogen ratio (~0.75), higher DC conductivity |

| EB-SPAN | Emeraldine base | Sulfur to nitrogen ratio of ~0.50 |

Investigation of Benzenesulfonic Acid Derivatives as Linkers in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.comresearchgate.net The properties of these frameworks are determined by the molecular building blocks, known as linkers, that are used in their synthesis. tcichemicals.comtcichemicals.com

Benzenesulfonic acid derivatives are being explored as functional linkers in the synthesis of COFs and MOFs. researchgate.netnih.gov The incorporation of sulfonic acid groups into the framework can introduce acidity, enhance hydrophilicity, and provide sites for further functionalization. nih.govrsc.org

In MOFs, sulfonic acid groups can be introduced either through direct synthesis using a sulfonated linker or by post-synthetic modification of a pre-formed MOF. researchgate.netrsc.org These sulfonic acid-functionalized MOFs (MOF-SAs) have shown potential as solid acid catalysts and in proton conduction. researchgate.net For example, a bimetallic-MOF functionalized with sulfonic acid groups has been prepared and used as an acidic catalyst. nih.govrsc.org

In COFs, which are constructed entirely from organic linkers, the introduction of linkers with specific functional groups is a key design strategy. acs.orgnih.gov While the direct use of this compound as a primary linker in COF synthesis is not widely reported, the principles of using functionalized amine and aldehyde linkers to create imine-linked COFs are well-established. tcichemicals.comtcichemicals.com The development of COFs with sulfonic acid functionalities holds promise for creating materials with tailored properties for specific applications.

Application in Bioconjugation and Photoswitchable Molecular Systems

The ability to control biological processes with spatial and temporal precision is a significant goal in biotechnology and medicine. Photoswitchable molecules, particularly those based on azobenzene, have emerged as powerful tools in this endeavor. The incorporation of this compound derivatives into such systems is crucial for enhancing their utility in aqueous biological environments.

Azobenzene-based cross-linkers are molecules that can be used to connect two parts of a biological molecule, such as a peptide or protein, and then change their length upon exposure to light. This change in length can alter the conformation and, consequently, the function of the biomolecule. The core of this technology lies in the photoisomerization of the azobenzene unit, which can switch between a more extended trans isomer and a more compact cis isomer.

A significant challenge in applying these cross-linkers in biological systems is their often-poor water solubility. To overcome this, researchers have developed water-soluble versions by incorporating charged groups, such as sulfonate groups. nih.gov While direct synthesis pathways starting from this compound are proprietary or detailed in specialized literature, the use of sulfonated anilines is a key strategy for producing these water-soluble cross-linkers. The sulfonic acid group (–SO₃H) on the aniline precursor is carried through the synthesis to the final azobenzene cross-linker, rendering the molecule soluble in aqueous buffers where biological experiments are conducted. nih.gov

The synthesis of such cross-linkers typically involves a diazotization reaction of an amino group on a substituted aniline, followed by coupling with another aromatic compound to form the characteristic -N=N- azo bridge. To be useful for bioconjugation, these cross-linkers are further functionalized with reactive groups that can form covalent bonds with specific amino acid residues on a protein, such as the thiol groups of cysteine.

Table 1: Properties of Azobenzene Isomers for Photoswitching

| Property | trans-Azobenzene | cis-Azobenzene |

|---|---|---|

| Structure | Elongated, planar | Bent, non-planar |

| Thermodynamic Stability | More stable | Less stable |

| Isomerization Trigger (trans to cis) | UV light (e.g., ~365 nm) | N/A |

| Isomerization Trigger (cis to trans) | Visible light (e.g., ~440 nm) or thermal relaxation | N/A |

The ability to reversibly control the structure and function of biomolecules with light is a key goal of photopharmacology and optogenetics. Azobenzene-based cross-linkers provide a powerful chemical approach to achieve this control. nih.gov By introducing a photoswitchable cross-linker into a protein, its biological activity can be turned on or off with specific wavelengths of light. beilstein-journals.org

The general strategy involves the following steps:

Design and Synthesis: A photoswitchable cross-linker is synthesized, often from precursors like sulfonated anilines to ensure water solubility for biological applications. nih.gov These cross-linkers are equipped with reactive ends to attach to specific sites on a biomolecule. nih.gov

Bioconjugation: The cross-linker is covalently attached to a target protein, often by linking two cysteine residues. The sites for attachment are carefully chosen based on the protein's structure to maximize the functional effect of the photoswitching.

Photoswitching and Functional Modulation: The system is then irradiated with light of a specific wavelength to induce isomerization of the azobenzene unit. For example, UV light can be used to switch the azobenzene from the trans to the cis state, causing the cross-linker to shorten and potentially bringing two domains of the protein closer together or forcing them apart, thereby altering the protein's activity. Subsequent irradiation with visible light can reverse this process. nih.gov

This light-based manipulation has been successfully used to control the activity of enzymes, ion channels, and other proteins with high temporal and spatial resolution. beilstein-journals.orgacs.org The development of azobenzene derivatives that respond to visible or even near-infrared light is an active area of research, as these longer wavelengths are less damaging to biological tissues and can penetrate deeper. nih.gov The use of sulfonated precursors is advantageous in these systems as it ensures the photoswitchable element can function within the aqueous environment of a living cell. nih.gov

Other Specialized Chemical Applications in Material Science

Beyond bioconjugation, derivatives of this compound are utilized in the creation of functional materials, particularly in the fields of advanced polymers and functional dyes.

The presence of the diazotizable amino group makes this compound a useful precursor for the synthesis of azo dyes. mdpi.comtsijournals.com These are not just ordinary colorants; the incorporation of the sulfonate group can enhance the dye's affinity for polar materials like natural fibers (e.g., wool, silk, and cotton) and can also influence the dye's photophysical properties. sapub.org Dyes derived from this compound can be used in "smart textiles," where a change in color or other properties could be triggered by external stimuli. The specific substituents on the dye molecule can be tailored to create materials with specific light-fastness, wash-fastness, and thermal stability.

In polymer science, the incorporation of azo-moieties into polymer backbones or as side chains can lead to photoresponsive materials. mdpi.com Polymers containing azobenzene units derived from sulfonated anilines can exhibit light-induced changes in their physical properties, such as shape, viscosity, or surface wettability. For instance, such polymers could be used to create surfaces that can be switched from hydrophobic to hydrophilic with light, or materials that can undergo light-induced actuation, effectively acting as "molecular muscles." mdpi.com The sulfonate group can play a role in modulating the intermolecular interactions within the polymer and influencing its solubility and processing characteristics.

Environmental Dynamics and Biotransformation of Sulfonated Aromatic Amines

Recalcitrance and Environmental Persistence of Sulfonated Aromatic Amines in Aqueous Environments

The environmental persistence of sulfonated aromatic amines is a significant concern. Their chemical structure makes them highly recalcitrant to microbial degradation in many environments. nih.govresearchgate.net

Several factors contribute to their recalcitrance:

The Sulfonate Group: This functional group is highly polar and hydrophilic, which increases the water solubility of the compounds. researchgate.netnih.gov While this prevents them from adsorbing strongly to sludge or sediment, it also hinders their ability to pass through the lipid membranes of microbial cells to be metabolized internally. researchgate.net

Electronic Effects: The sulfonate group is strongly electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to electrophilic attack by the oxygenase enzymes that initiate degradation. researchgate.netacs.org

Isomer Structure: The position of the sulfonate and amino groups on the aromatic ring significantly influences biodegradability. researchgate.net As noted, while some isomers of aminobenzenesulfonic acid are degradable under specific aerobic conditions, others are highly persistent. wur.nl

Due to this recalcitrance, sulfonated aromatic amines are often poorly removed in conventional wastewater treatment plants and can be discharged into receiving rivers and lakes. nih.govnih.gov Their high polarity and water solubility mean they are likely to remain in the hydrosphere, posing a potential risk to aquatic organisms and downstream water sources. acs.orgnih.gov

Advanced Remediation Strategies for Sulfonated Aromatic Pollutants

Given the limitations of conventional biological treatment for removing many sulfonated aromatic pollutants, several advanced remediation strategies have been developed.

Sequential Anaerobic-Aerobic (An/Ae) Systems: This is one of the most promising approaches for treating azo dye wastewater. An initial anaerobic stage is used to reductively cleave the azo dyes into their corresponding aromatic amines. wur.nlresearchgate.net The effluent is then directed to an aerobic stage, where specialized microbial populations can degrade the amines. nih.gov The success of the aerobic stage can be significantly enhanced through bioaugmentation—the addition of pre-acclimated enrichment cultures known to degrade specific target amines like sulfanilic acid. wur.nlnih.gov

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that utilize highly reactive radicals, such as the hydroxyl radical (•OH) or sulfate (B86663) radical (SO4•−), to rapidly and non-selectively degrade persistent organic pollutants. researchgate.net Sulfate radical-based AOPs, in particular, have shown potential for the remediation of soils and water contaminated with aromatic compounds. researchgate.net

Surfactant-Enhanced Remediation (SER): For pollutants that are strongly adsorbed to soil or sediment, surfactants can be used to increase their solubility and bioavailability. mdpi.comrsc.org By mobilizing the contaminants from the solid phase into the aqueous phase, surfactants can make them more accessible to microbial degradation or physical removal processes. rsc.org

Enzymatic Treatment: The targeted application of isolated enzymes, such as peroxidases and laccases, can be used to treat wastewater containing recalcitrant aromatic amines. nih.gov These enzymes catalyze the polymerization of the amines, which then precipitate out of the solution and can be removed by sedimentation or filtration. nih.gov

Phytoremediation: This strategy involves using plants to remove, contain, or degrade environmental contaminants. Constructed wetlands and hydroponic systems using specific plant species have shown promise for the removal of sulfonated aromatic compounds from contaminated water and soils. nih.gov

Computational and Theoretical Investigations of 5 Acetamido 2 Aminobenzenesulfonic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, yielding detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of atoms and molecules. nih.gov It is particularly effective for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. For 5-Acetamido-2-aminobenzenesulfonic acid, DFT can be used to optimize the molecule's three-dimensional geometry and to calculate key electronic descriptors.

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. Other properties, such as the dipole moment, polarizability, and electrostatic potential maps, can also be computed to predict how the molecule will behave in various chemical environments. Theoretical investigations of related acetamide-containing compounds have successfully used DFT to analyze their electronic structure and plot HOMO-LUMO orbitals to understand charge transfer within the molecules. nih.gov

Table 1: Illustrative DFT-Predicted Molecular Properties for this compound This table presents a hypothetical set of data that could be generated for the target compound using DFT calculations to illustrate the type of information obtained.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 5.8 Debye | Measures polarity and influences intermolecular forces |

| Molecular Polarizability | 25.5 x 10⁻²⁴ cm³ | Describes how easily the electron cloud is distorted |

The benzene (B151609) ring of this compound is functionalized with three distinct substituent groups: an amino (-NH₂), an acetamido (-NHCOCH₃), and a sulfonic acid (-SO₃H) group. Each of these imparts specific electronic effects that profoundly influence the molecule's reactivity.

Amino Group (-NH₂): This is a powerful activating group, meaning it donates electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amino group.

Acetamido Group (-NHCOCH₃): This group is also an activator and ortho-, para-directing, but its activating effect is moderated compared to the amino group due to the electron-withdrawing nature of the adjacent carbonyl (C=O).

Sulfonic Acid Group (-SO₃H): This is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It acts as a meta-director for electrophilic aromatic substitution.

Computational studies can precisely quantify these effects by mapping the electron density across the molecule. The interplay of these activating and deactivating groups creates a unique electronic landscape that dictates the most likely sites for chemical reactions and the nature of the molecule's interactions with other species.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among the most significant of these are docking studies, which are crucial for predicting how a small molecule might interact with a large biological macromolecule.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule when bound to another to form a stable complex. In medicinal chemistry, it is used to predict how a potential drug molecule (a ligand), such as this compound, might bind to the active site of a target protein or enzyme.

The process involves placing the ligand in various positions and conformations within the binding site of the macromolecule and calculating a "score" that estimates the binding affinity. These simulations can reveal specific key interactions, such as:

Hydrogen Bonds: The amino, acetamido, and sulfonic acid groups are all capable of forming strong hydrogen bonds, which are critical for molecular recognition.

Electrostatic Interactions: The negatively charged sulfonic acid group can form salt bridges with positively charged amino acid residues like lysine or arginine in a protein's active site.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar molecules have used docking to identify potential lead compounds for drug development by simulating their fit within the catalytic site of targets like p38 mitogen-activated protein kinase (MAPK).

The primary output of a docking simulation is a binding score, often expressed in terms of binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction. By comparing the docking scores of different molecules against the same protein target, researchers can rank compounds based on their predicted binding affinities.

This in silico screening allows for the prioritization of compounds for synthesis and subsequent in vitro testing. While docking scores provide a valuable estimation, they are a prediction and must be validated by experimental assays. For instance, computational docking studies on furan derivatives have been used to predict their selectivity as inhibitors for enzymes like COX-1 and COX-2, with the results guiding further experimental evaluation. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents a hypothetical set of data that could be generated from a molecular docking simulation to illustrate the type of information obtained.

| Parameter | Result | Interpretation |

| Binding Energy | -8.2 kcal/mol | Suggests a strong, favorable binding interaction. |

| Key Interacting Residues | Lys76, Asp184, Phe185 | Identifies the specific amino acids in the active site that form bonds with the ligand. |

| Hydrogen Bonds | 3 (with Lys76, Asp184) | The amino and sulfonic acid groups are predicted to form key hydrogen bonds, anchoring the ligand. |

| Hydrophobic Interactions | 1 (with Phe185) | The aromatic ring is predicted to interact with a phenylalanine residue. |

Mechanistic Insights and Kinetic Studies of Chemical Transformations

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, from reactants to products, including high-energy, transient species like transition states and intermediates.

For this compound, theoretical methods could be applied to study a variety of potential chemical transformations. For example, the diazotization of the 2-amino group is a common reaction for aromatic amines, leading to the formation of a highly reactive diazonium salt, which is a key intermediate in the synthesis of azo dyes.

A computational mechanistic study of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting material and the final product.

Transition State Searching: Identifying the highest-energy point along the reaction coordinate—the transition state. The energy of the transition state determines the activation energy of the reaction.

Intermediate Identification: Locating any stable intermediates that may form during the reaction.

Reaction Pathway Mapping: Connecting the reactants, intermediates, transition states, and products to build a complete energy profile of the reaction.

Theoretical studies on the reaction mechanisms of other organic molecules have successfully used DFT calculations to determine activation barriers and to adjudicate between different possible pathways, such as concerted versus stepwise mechanisms. These insights are crucial for understanding reaction outcomes and for optimizing reaction conditions to favor the desired product.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational chemistry provides powerful tools to elucidate the relationship between the molecular structure of a compound and its biological activity. For derivatives of this compound, particularly those belonging to the acetamidosulfonamide and benzenesulfonamide classes, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been instrumental in predicting their potential as therapeutic agents. These in-silico methods help in understanding the structural features crucial for biological interactions and in designing new, more potent derivatives.

QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. In the study of acetamidosulfonamide derivatives, QSAR has been effectively used to build models for predicting antioxidant and antimicrobial activities. nih.govresearchgate.net These models are often developed using multiple linear regression (MLR), which identifies a linear relationship between the dependent variable (biological activity) and independent variables (molecular descriptors).

A key aspect of a reliable QSAR model is its statistical validation. High correlation coefficients (R²) and cross-validated correlation coefficients (Q²), along with low root mean square error (RMSE), are indicative of a robust and predictive model. For instance, QSAR models developed for a series of acetamidosulfonamide derivatives for radical scavenging and superoxide dismutase (SOD) activities have shown high predictive power. nih.gov

Through such computational analyses, specific structural attributes that govern the biological activity of these compounds have been identified. For example, in a series of acetamidosulfonamide derivatives investigated for their antioxidant properties, the presence of an ethylene group linked to a pyridine ring was found to be significant for their activity. nih.gov The QSAR results indicated that derivatives with a longer linker, which contributes to a higher mass, showed enhanced SOD activity. nih.gov This suggests that both the electronic and steric properties of the substituents play a crucial role in the activity of these benzenesulfonamide-based compounds.

Furthermore, these computational models serve as a guide for the rational design of new derivatives with potentially improved activities. nih.gov By understanding the favorable and unfavorable structural features, modifications can be proposed to the parent molecule to enhance its therapeutic potential. For example, QSAR models have provided insights for designing new sulfonamides with various electron-donating and electron-withdrawing groups to develop potent antioxidants. nih.gov

In-silico studies are not limited to QSAR but also include the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for a compound's potential as a drug. For structurally related compounds like 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools have been used to predict their oral bioavailability and bioactivity scores against various biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. mdpi.com

Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding interactions. For N-acetyl-4-amino-benzenesulfonamide derivatives, docking studies have been employed to understand their binding with molecular targets and to predict their antimicrobial activity. researchgate.net

The table below summarizes key findings from computational studies on compounds structurally related to this compound.

| Computational Method | Compound Class | Investigated Activity | Key Findings |

| QSAR | Acetamidosulfonamide derivatives | Antioxidant (Radical Scavenging, SOD) | An ethylene group connected to a pyridine ring enhances activity. Longer linkers and higher mass contribute to increased SOD activity. nih.gov |

| QSAR | Acetamidosulfonamide derivatives | Rational Drug Design | Models guide the design of new sulfonamides with varied electronic properties for improved antioxidant potential. nih.gov |

| QSAR & Molecular Docking | N-acetyl-4-amino-benzenesulfonamide derivatives | Antimicrobial | Compounds exhibit good binding properties with molecular targets, indicating potential as antimicrobial agents. researchgate.net |

| In-silico ADME & Bioactivity Prediction | 5-acetamido-2-hydroxy benzoic acid derivatives | Oral Bioavailability, Target Prediction | Computational tools can predict the bioavailability and potential biological targets of related compounds. mdpi.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of this compound. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing details about its atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental in confirming its structural integrity.

In a ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The aromatic protons on the benzene ring would appear as distinct signals in the downfield region, with their coupling patterns revealing their substitution positions. The methyl protons of the acetamido group would typically produce a sharp singlet, while the amine and amide protons would appear as broader signals.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in the benzene ring, the carbonyl group, and the methyl group of the acetamido moiety would resonate at a characteristic chemical shift. While specific experimental data is not publicly available in the search results, a predicted ¹H NMR spectrum can be inferred from the structure. chemicalbook.com Conformational analysis, studying the spatial arrangement of atoms, can also be undertaken using advanced NMR techniques and by analyzing coupling constants. nih.gov

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet (m) |

| Amine (NH₂) | 4.0 - 5.0 | Broad Singlet (br s) |

| Amide (NH) | 8.0 - 9.0 | Singlet (s) |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-S | 140 - 150 |

| Aromatic C-N (Amide) | 135 - 145 |

| Aromatic C-N (Amine) | 145 - 155 |

| Aromatic CH | 110 - 130 |

| Acetyl (CH₃) | 20 - 30 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.publibretexts.org

Key expected absorptions include:

N-H Stretching: Bands for the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption from the amide carbonyl group would be prominent around 1650-1690 cm⁻¹. scienceworldjournal.org

S=O Stretching: The sulfonic acid group would show strong, characteristic stretching vibrations for the S=O bonds, typically in the 1000-1250 cm⁻¹ region. scienceworldjournal.org

Aromatic C=C Stretching: Absorptions corresponding to the benzene ring would be observed in the 1450-1600 cm⁻¹ range.

C-N Stretching: Vibrations for the C-N bonds of the amine and amide groups would appear in the 1000-1350 cm⁻¹ range. scienceworldjournal.org

The entire IR spectrum serves as a unique "fingerprint" for the molecule, useful for identification purposes. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1650 - 1690 |

| Sulfonic Acid | S=O Stretch | 1000 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. youtube.com The aromatic ring in this compound, along with the auxochromic amino and acetamido groups, constitutes a chromophore that absorbs UV light. The spectrum would likely show characteristic absorption maxima (λmax) corresponding to π → π* transitions within the benzene ring system. The position and intensity of these absorptions can be influenced by the solvent and pH. scienceworldjournal.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₈H₁₀N₂O₄S), the monoisotopic mass is 230.03613 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value with extremely high accuracy, allowing for the unambiguous determination of the molecular formula. nih.goviaph.es This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the acetyl group, cleavage of the C-S bond, or loss of SO₃. libretexts.org Predicted m/z values for common adducts are available. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₁N₂O₄S]⁺ | 231.04341 |

| [M+Na]⁺ | [C₈H₁₀N₂O₄SNa]⁺ | 253.02535 |

| [M-H]⁻ | [C₈H₉N₂O₄S]⁻ | 229.02885 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying it in mixtures. ekb.egresearchgate.net A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.net

By monitoring the elution of the compound with a UV detector set at one of its absorption maxima, a chromatogram is produced where the peak area is proportional to the concentration of the analyte. This allows for the determination of purity by comparing the area of the main peak to the areas of any impurity peaks. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. ekb.eg

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses smaller particle size columns and higher pressures. lcms.cz This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput analysis and trace-level quantification. bldpharm.com

Table 4: Typical HPLC/UPLC Method Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UPLC) |

| Detection | UV-Vis Detector (set at λmax) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Analysis of Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, low volatility, and thermal instability, primarily due to the ionic sulfonic acid group, prevent it from being vaporized without decomposition in the GC inlet.

However, GC analysis could be made applicable through a derivatization step. spectrabase.com In this process, the polar functional groups (sulfonic acid, amine, and amide) are chemically modified to create a more volatile and thermally stable derivative. For example, esterification of the sulfonic acid and acylation of the amine and amide groups could yield a compound suitable for GC analysis. This approach is complex and typically, liquid chromatography methods are preferred for their direct applicability.

Principles of Analytical Method Development and Validation for Chemical Compounds

The development and validation of analytical methods are fundamental for ensuring the quality, consistency, and reliability of data in chemical analysis. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for its quantification and separation from impurities or related substances. The development of an HPLC method would involve a systematic optimization of various chromatographic parameters to achieve the desired performance.

Key steps in method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector. For aromatic sulfonic acids, reversed-phase columns (such as C8 or C18) are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure adequate separation of all components. A UV detector is generally suitable for aromatic compounds, with the detection wavelength set at the absorbance maximum of this compound.

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The core validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage recovery is calculated. Recovery values are often expected to be within 98-102% for the drug substance. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. nih.gov

While a specific validated HPLC method for this compound is not extensively published, methods for structurally similar compounds, such as other aminobenzenesulfonic acids, have been developed and validated, demonstrating the feasibility of this approach. For instance, HPLC analysis has been used to identify 4-aminobenzenesulfonic acid as a metabolite in biodegradation studies. researchgate.net

Table 1: Typical HPLC Method Parameters for Aromatic Sulfonic Acids

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C8 or C18, 250 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate, formate) and Acetonitrile/Methanol | sielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm or 270 nm | sielc.com |

| Column Temperature | 25 °C - 30 °C | nih.gov |

| Injection Volume | 5-20 µL | nih.gov |

Table 2: Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criterion | Source |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | nih.gov |

| Precision (RSD) | ≤ 2% | nih.gov |

| Robustness | System suitability parameters met under all varied conditions | nih.gov |

Advanced Characterization Techniques for Polymeric and Nanomaterials Incorporating this compound

When this compound is incorporated into polymeric or nanomaterial structures, a suite of advanced analytical techniques is required to characterize the resulting material's structure, composition, and properties. The choice of techniques depends on whether the compound is used as a monomer, a functionalizing agent, or a dopant.

Characterization of Polymeric Materials:

For polymers synthesized using or functionalized with this compound, key characterization goals include confirming the incorporation of the sulfonic acid moiety, determining the degree of functionalization, and assessing the impact on the polymer's physical and chemical properties.

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is invaluable for confirming the presence of characteristic functional groups. The incorporation of the sulfonic acid group would be indicated by the appearance of specific absorption bands corresponding to S=O and S-O stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): NMR provides detailed information about the molecular structure of the polymer. It can confirm the covalent incorporation of the monomer unit and can sometimes be used to quantify the degree of sulfonation by integrating the signals from the aromatic protons of the sulfonic acid moiety against those of the polymer backbone. nih.gov

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to evaluate the thermal stability of the sulfonated polymer. The introduction of sulfonic acid groups can alter the degradation profile of the polymer. mdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg). The presence of bulky and polar sulfonic acid groups can restrict polymer chain mobility, often leading to an increase in the Tg. nih.govmdpi.com

Compositional Analysis:

Titration: A simple and effective method to determine the degree of sulfonation or the ion exchange capacity (IEC) of the polymer. This is typically done by titrating the acidic sulfonic acid groups with a standardized base. epa.gov

Elemental Analysis: Provides the weight percentage of elements (C, H, N, S) in the polymer, which can be used to calculate the degree of sulfonation. acs.org

Characterization of Nanomaterials:

When this compound is used to functionalize nanomaterials like graphene or carbon nanotubes, the analytical focus is on confirming the surface modification and quantifying the attached functional groups.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the nanomaterial. It is a primary tool for confirming the covalent attachment of benzenesulfonic acid groups by identifying the S 2p and N 1s core level signals. researchgate.netnih.gov

Energy Dispersive X-ray Analysis (EDX or EDS): Often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), EDX provides elemental mapping of the material's surface, confirming the presence and distribution of sulfur. researchgate.net

Raman Spectroscopy: This technique is particularly useful for carbon-based nanomaterials. It can provide information about the structural changes (e.g., changes in the D and G bands of graphene or carbon nanotubes) that occur upon functionalization. researchgate.net

Thermogravimetric Analysis (TGA): As with polymers, TGA can be used to estimate the degree of functionalization on nanomaterials by measuring the weight loss associated with the decomposition of the attached organic moieties. researchgate.net

Table 3: Summary of Advanced Characterization Techniques

| Technique | Information Provided | Application Area | Source |

|---|---|---|---|

| FTIR | Presence of functional groups (e.g., -SO₃H) | Polymers, Nanomaterials | nih.gov |

| NMR | Molecular structure, degree of sulfonation | Polymers | nih.gov |

| TGA | Thermal stability, degree of functionalization | Polymers, Nanomaterials | mdpi.comresearchgate.net |

| DSC | Glass transition temperature (Tg) | Polymers | nih.govmdpi.com |

| Titration | Ion Exchange Capacity (IEC), degree of sulfonation | Polymers | epa.gov |

| XPS | Surface elemental composition and chemical state | Nanomaterials | researchgate.netnih.gov |

| Raman Spectroscopy | Structural changes upon functionalization | Nanomaterials | researchgate.net |

Table of Chemical Compounds

| Chemical Name | CAS Number | Molecular Formula |

| 5-Acetamido-2-aminobenzenesulfonic acid | 96-78-6 | C₈H₁₀N₂O₄S |

| Orthanilic acid | 88-21-1 | C₆H₇NO₃S |

| 5,5'-Methylenebis(2-aminobenzenesulfonic acid) | Not Available | C₁₃H₁₄N₂O₆S₂ |

| Sodium nitrite (B80452) | 7632-00-0 | NaNO₂ |

| 2,5-Diaminobenzenesulfonic acid | 88-45-9 | C₆H₈N₂O₃S |

| Formaldehyde | 50-00-0 | CH₂O |

Broader Biochemical Interactions and Potential Bio Applications in Vitro Research

Enzyme Interaction Studies: Elucidating Mechanisms of Inhibition and Activation

While specific enzymatic interaction studies on 5-Acetamido-2-aminobenzenesulfonic acid are not extensively documented in publicly available literature, the broader class of sulfonamide-containing compounds, to which it belongs, has been a subject of intense investigation for its enzyme inhibitory properties. The primary mechanism of action for many sulfonamides involves competitive inhibition of specific enzymes. juniperpublishers.comwikipedia.orgstudy.com

A prominent example of this is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. study.comnih.gov Due to this structural mimicry, sulfonamides can bind to the active site of the enzyme, thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid, a precursor to DNA synthesis. juniperpublishers.com This bacteriostatic effect forms the basis of the antibacterial activity of many sulfa drugs. wikipedia.org